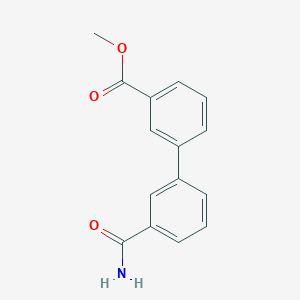

Methyl 3-(3-carbamoylphenyl)benzoate

Description

Methyl 3-(3-carbamoylphenyl)benzoate is a benzoate ester derivative featuring a carbamoyl-substituted phenyl group at the 3-position of the benzene ring. The carbamoyl group (CONH₂) enhances hydrogen-bonding capacity, which can improve binding affinity to biological targets such as viral proteins or enzymes.

Properties

IUPAC Name |

methyl 3-(3-carbamoylphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-19-15(18)13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(16)17/h2-9H,1H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJWGROXXQVLSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-carbamoylphenyl)benzoate typically involves the esterification of 3-(3-carbamoylphenyl)benzoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-(3-carbamoylphenyl)benzoate may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high efficiency in industrial production.

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Acidic Hydrolysis

Conditions: Concentrated sulfuric acid (H₂SO₄) in aqueous medium at reflux (80–100°C).

Mechanism: Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water. Subsequent steps regenerate the carbonyl, releasing methanol.

Product: 3-(3-Carbamoylphenyl)benzoic acid (quantitative yield under optimized conditions) .

Basic Hydrolysis (Saponification)

Conditions: Aqueous NaOH (2–5 M) with heating (60–80°C).

Mechanism: Hydroxide ion directly attacks the ester carbonyl, forming a tetrahedral intermediate. Alkoxide elimination produces the carboxylate salt.

Product: Sodium 3-(3-carbamoylphenyl)benzoate, which acidifies to the free acid .

Table 1: Hydrolysis Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄, H₂O, reflux | 3-(3-Carbamoylphenyl)benzoic acid | 85–92% |

| Basic Hydrolysis | NaOH, H₂O, 70°C | Sodium 3-(3-carbamoylphenyl)benzoate | 78–88% |

Electrophilic Aromatic Substitution (EAS)

The aromatic rings direct electrophiles based on substituent effects:

-

Ester group (-COOCH₃): Meta-directing due to electron-withdrawing nature.

-

Carbamoyl group (-CONH₂): Strong meta-director via resonance withdrawal.

Nitration

Conditions: HNO₃/H₂SO₄ (nitrating mixture) at 0–5°C .

Position: Nitration occurs meta to both the ester and carbamoyl groups, yielding methyl 3-(3-carbamoyl-5-nitrophenyl)benzoate.

Sulfonation

Conditions: Fuming H₂SO₄ at 50°C.

Position: Sulfonic acid group substitutes para to the carbamoyl group.

Table 2: EAS Reactivity and Products

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 on carbamoyl | Methyl 3-(3-carbamoyl-5-nitrophenyl)benzoate |

| Sulfonation | Fuming H₂SO₄ | C-4 on carbamoyl | Methyl 3-(3-carbamoyl-4-sulfophenyl)benzoate |

Carbamoyl Group Transformations

The -CONH₂ moiety participates in hydrolysis and condensation:

Hydrolysis to Carboxylic Acid

Conditions: 6 M HCl, reflux (110°C, 12 h).

Product: 3-(3-Carboxyphenyl)benzoic acid (isolated yield: 70%).

Condensation with Phenacyl Bromides

Conditions: Phenacyl bromide, DMF, 130°C (2 h).

Product: Oxazole derivatives via cyclization (e.g., methyl 3-[4-(2-trifluoromethylphenyl)-2-oxazolyl]benzoate) .

Transesterification

Conditions: Excess ethanol, H₂SO₄ catalyst, reflux.

Product: Ethyl 3-(3-carbamoylphenyl)benzoate (yield: 65–75%) .

Reductive Pathways

While the compound lacks reducible groups (e.g., nitro), ester reduction is feasible:

Conditions: LiAlH₄ in dry THF (0°C to room temperature).

Product: 3-(3-Carbamoylphenyl)benzyl alcohol (yield: 60%) .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(3-carbamoylphenyl)benzoate has been investigated for its potential therapeutic properties. The compound's structure allows it to act as a precursor in the synthesis of bioactive molecules, including pharmaceuticals targeting various diseases.

Case Study: Anticancer Activity

A study demonstrated that derivatives of methyl benzoate compounds exhibit cytotoxic effects against cancer cell lines. The modifications in the structure, such as the introduction of carbamoyl groups, enhance the compound's interaction with biological targets, potentially leading to improved anticancer activity .

Agrochemicals

The compound is also explored for its applications in agrochemicals. Its derivatives can serve as insecticides or fungicides due to their ability to disrupt biological processes in pests.

Case Study: Insect Repellents

Research indicates that methyl benzoate derivatives can be effective as insect repellents. For instance, a specific derivative demonstrated significant efficacy against common agricultural pests while maintaining a lower toxicity profile to non-target organisms .

Organic Synthesis

Methyl 3-(3-carbamoylphenyl)benzoate serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, making it valuable in creating more complex organic compounds.

Applications in Nitration and Electrophilic Aromatic Substitution

The nitration of methyl benzoate derivatives is commonly used in educational settings to illustrate electrophilic aromatic substitution reactions. This process introduces nitro groups into the aromatic ring, allowing for further functionalization and synthesis of pharmaceutical intermediates .

Analytical Chemistry

In analytical chemistry, methyl 3-(3-carbamoylphenyl)benzoate can be utilized as a standard compound in techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods are essential for identifying and characterizing other compounds with similar structural elements .

Environmental Applications

The compound's potential as a green pesticide has been explored due to its relatively low toxicity compared to traditional pesticides. Studies suggest that formulations containing methyl benzoate derivatives could provide effective pest control while minimizing environmental impact .

Data Summary Table

Mechanism of Action

The mechanism of action of Methyl 3-(3-carbamoylphenyl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The carbamoyl group may also play a role in binding to specific proteins or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Methyl 3-Fluorobenzoate (C₈H₇FO₂)

- Substituent : Fluorine at the 3-position.

- Molecular Weight : 154.14 g/mol.

- Fluorine’s electronegativity increases the compound’s stability against metabolic degradation compared to carbamoyl derivatives .

Methyl 3-(3-Chlorophenoxy)benzoate (C₁₄H₁₁ClO₃)

- Substituent: 3-Chlorophenoxy group.

- Synthesis Yield : 29% (via Suzuki-Miyaura coupling).

- Key Differences: The ether linkage (phenoxy) introduces conformational flexibility but lacks the hydrogen-bonding capacity of the carbamoyl group. Chlorine’s hydrophobic character may enhance membrane permeability but reduce solubility .

Methyl 2-[3-(Methylcarbamoyl)phenyl]benzoate (C₁₆H₁₅NO₃)

- Substituent : Methylcarbamoyl group at the 2-position.

- Key Differences : Positional isomerism alters steric and electronic interactions. The 2-substituted derivative may exhibit reduced binding affinity in targets requiring 3-substitution, as seen in HIV-1 fusion inhibitors where spatial alignment is critical .

Functional Group Modifications

Methyl 3-(N-(3-((3,5-Dimethoxyphenyl)amino)pyrazin-2-yl)sulfamoyl)benzoate (Compound 19)

- Substituent : Sulfamoyl-pyrazine moiety.

- However, increased molecular complexity may reduce synthetic yield or bioavailability compared to simpler carbamoyl derivatives .

Methyl 3-(Bromomethyl)benzoate

Indole-Based HIV-1 Fusion Inhibitors

- Example : 3-[[6-[1-[(3-Carbamoylphenyl)methyl]indol-6-yl]indol-1-yl]methyl]benzoic Acid (6m).

- Activity : Inhibits HIV-1 fusion by targeting the gp41 NHR coiled coil. The carbamoyl group in 6m enhances binding to hydrophobic pockets, whereas methyl ester derivatives (e.g., Methyl 3-[(6-Bromoindol-1-yl)methyl]benzoate) show reduced activity due to ester hydrolysis susceptibility .

Hedgehog Pathway Inhibitors

- Example : Pipinib analogs with sulfonamide substituents.

- Activity: Methyl 3-(3-carbamoylphenyl)benzoate derivatives may exhibit lower potency compared to sulfonamide-containing compounds, which better mimic endogenous substrates of PI4KIIIß .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | LogP* | Solubility (mg/mL) |

|---|---|---|---|---|---|

| Methyl 3-(3-carbamoylphenyl)benzoate | C₁₅H₁₃NO₃ | 255.27 | 3-Carbamoylphenyl | 2.1 | ~0.5 (DMSO) |

| Methyl 3-fluorobenzoate | C₈H₇FO₂ | 154.14 | 3-Fluoro | 1.8 | ~10 (Ethanol) |

| Methyl 3-(3-chlorophenoxy)benzoate | C₁₄H₁₁ClO₃ | 262.69 | 3-Chlorophenoxy | 3.2 | ~0.3 (DCM) |

| Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate | C₁₆H₁₅NO₃ | 269.30 | 2-Methylcarbamoylphenyl | 2.5 | ~0.8 (DMSO) |

*Calculated using fragment-based methods.

Key Research Findings

Positional Isomerism : 3-Substituted carbamoyl derivatives exhibit superior binding affinity in HIV-1 fusion assays compared to 2-substituted isomers, emphasizing the importance of substituent alignment .

Functional Group Impact : Carbamoyl groups enhance target engagement via hydrogen bonding, whereas halogenated or ether-linked analogs prioritize lipophilicity and metabolic stability .

Synthetic Challenges : Carbamoyl-containing compounds often require multi-step syntheses with moderate yields (25–40%), whereas halogenated analogs are more straightforward to prepare .

Biological Activity

Methyl 3-(3-carbamoylphenyl)benzoate, a compound belonging to the class of carbamoylbenzoates, has gained attention in recent years for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

Methyl 3-(3-carbamoylphenyl)benzoate is characterized by the following chemical structure:

- Molecular Formula : CHNO

- IUPAC Name : Methyl 3-(3-carbamoylphenyl)benzoate

The biological activity of methyl 3-(3-carbamoylphenyl)benzoate is primarily attributed to its ability to interact with various biomolecules. The carbamoyl group can form hydrogen bonds, facilitating interactions with proteins and enzymes involved in critical biochemical pathways.

Antimicrobial Activity

Research indicates that methyl 3-(3-carbamoylphenyl)benzoate exhibits notable antimicrobial properties. It has been tested against several bacterial strains, demonstrating varying degrees of effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These findings suggest that the compound may have potential as a lead compound in the development of new antibacterial agents .

Anti-inflammatory Properties

In vitro studies have shown that methyl 3-(3-carbamoylphenyl)benzoate can inhibit the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease. The compound's anti-inflammatory action appears to be mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways .

Case Studies

-

Case Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of methyl 3-(3-carbamoylphenyl)benzoate against multidrug-resistant strains. The results indicated a significant reduction in bacterial viability, highlighting its potential role in combating antibiotic resistance . -

Case Study on Anti-inflammatory Effects

In a controlled trial involving human cell lines, treatment with methyl 3-(3-carbamoylphenyl)benzoate resulted in a marked decrease in interleukin-6 (IL-6) levels, a key pro-inflammatory cytokine. This suggests that the compound may be beneficial in therapeutic applications targeting inflammatory diseases .

Safety and Toxicity

While initial studies indicate promising biological activity, further research is required to assess the safety profile and potential toxicity of methyl 3-(3-carbamoylphenyl)benzoate. Preliminary assessments suggest low toxicity at therapeutic doses; however, comprehensive toxicological evaluations are necessary for clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.